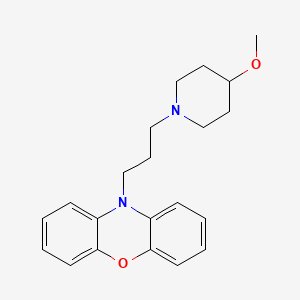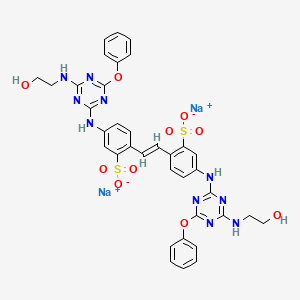
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Métodos De Preparación
The synthesis of phenoxazine derivatives typically involves several stages of synthetic transformation. Common synthetic routes include electrophilic aromatic substitution, oxidative cyclization, and Pd-catalyzed N-arylation . Industrial production methods often involve large-scale organic synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of phenoxazine derivatives involves interaction with molecular targets such as DNA and proteins. For instance, actinomycin D binds to DNA, inhibiting RNA synthesis and exerting its anticancer effects . The specific pathways and molecular targets can vary depending on the derivative and its application .
Comparación Con Compuestos Similares
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- is unique due to its specific structural modifications, which enhance its biological and optoelectronic properties. Similar compounds include:
Phenothiazine: Another heterocyclic compound with similar applications in medicine and industry.
Phenazine: Known for its antimicrobial and antitumor properties.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses .
Propiedades
Número CAS |
97018-26-3 |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
10-[3-(4-methoxypiperidin-1-yl)propyl]phenoxazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |
Clave InChI |
JJPNAJZILMOVEY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)







